

Technical Monograph: Structural & Synthetic Analysis of -(1-Hydroxyethyl)-2-methylpyridine

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Compound of Interest

Compound Name: 5-(1-Hydroxyethyl)-2-methylpyridine

CAS No.: 110338-86-8

Cat. No.: B017623

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Primary Isomer Focus: 1-(6-Methylpyridin-2-yl)ethanol Content Type: Technical Guide /
Whitepaper Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists[1][2]

Executive Summary & Nomenclature Resolution

The Core Directive: This guide addresses the structural analysis, synthesis, and quality control of 1-(6-methylpyridin-2-yl)ethanol (CAS: 6973-13-3).[1][2]

Nomenclature Clarification: The string "

-(1-Hydroxyethyl)-2-methylpyridine" is chemically ambiguous but technically describes a pyridine ring substituted at the 2-position with a methyl group and at the

-position (relative to the nitrogen, i.e., position 6) with a 1-hydroxyethyl group.[1][2] This 2,6-disubstitution pattern is critical in coordination chemistry and drug synthesis due to the steric environment it creates around the nitrogen donor.[1]

- IUPAC Name: 1-(6-methylpyridin-2-yl)ethanol[1][2]

- Common Name:

-methyl-6-methyl-2-pyridinemethanol[1][2]

- Molecular Formula: C

H

NO[2]

- Key Application: Chiral ligand precursor (N,O-ligands), intermediate for vinylpyridine monomers, and fragment for antihistamine analogs.

Structural Characterization (The Core)[2]

The structural integrity of this molecule relies on confirming the 2,6-substitution pattern and the oxidation state of the ethyl side chain.[1]

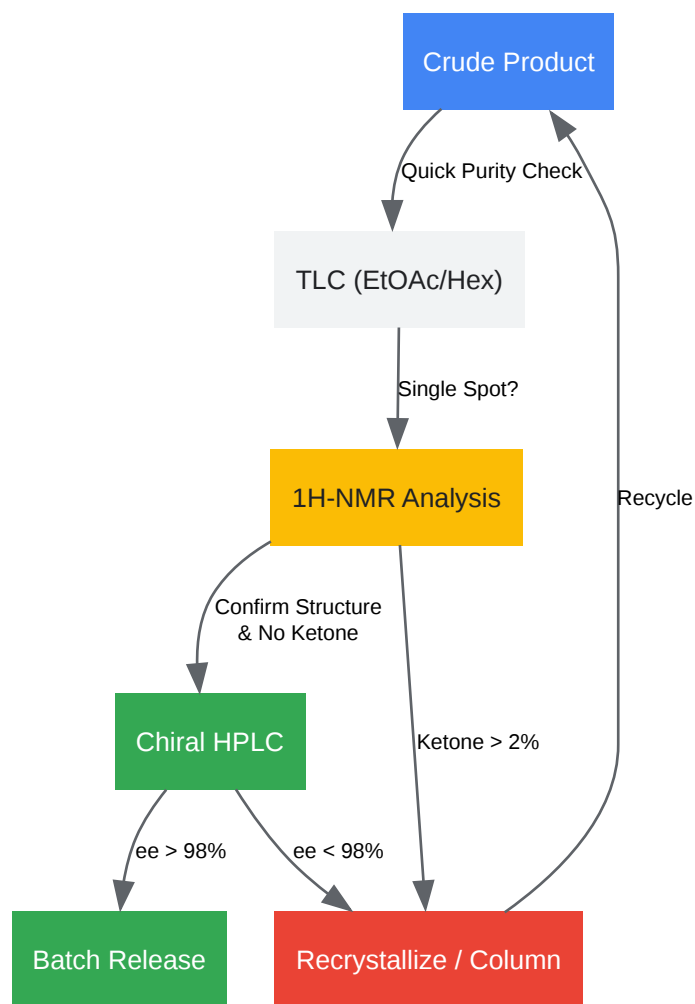
Spectroscopic Fingerprint (Self-Validating Data)

The following data represents the expected signals for the pure compound. Deviations indicate regioisomers (e.g., 2,4-substitution) or oxidation impurities (ketones).[2]

Technique	Signal / Parameter	Assignment / Interpretation	Validation Check
H-NMR (CDCl ₃ , 400 MHz)	2.55 (s, 3H)	Ar-CH : Methyl group on the pyridine ring.[1][2]	Must be a sharp singlet.[1][2] Splitting implies protonation or salt formation.[1][2]
1.48 (d, J=6.5 Hz, 3H)	CH(OH)-CH : Methyl of the hydroxyethyl group.	Diagnostic doublet. If singlet, ketone impurity (acetyl) is present.	
4.85 (q, J=6.5 Hz, 1H)	CH(OH): Methine proton.	Chemical shift varies with concentration (H-bonding).[1][2]	
7.05 (d), 7.58 (t), 7.15 (d)	Ar-H: Pyridine ring protons (H-3, H-4, H-5).[1][2]	AB2 or AMX pattern confirms 2,6-substitution.	
C-NMR	24.3, 22.1	Methyl carbons.[1][2]	Distinct shifts differentiate ring-Me vs. side-chain-Me.[1][2]
69.5	C-OH: Chiral center carbon.[1][2]		
IR Spectroscopy	3200-3400 cm (broad)	O-H Stretch.[1][2]	Absence indicates oxidation to ketone or esterification.[1][2]
Mass Spectrometry	m/z 137.08 [M+H]	Molecular Ion.[2]	Check for m/z 135 (Ketone) or m/z 119 (Dehydration).[2]

Analytical Logic Tree

To ensure batch consistency, follow this decision matrix.



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Figure 1: Analytical workflow for validating 1-(6-methylpyridin-2-yl)ethanol purity and chirality.

Advanced Synthesis: Asymmetric Transfer Hydrogenation (ATH)[2]

For research and drug development, the racemic alcohol is often insufficient. The Noyori Asymmetric Transfer Hydrogenation is the gold standard for synthesizing this motif with high enantiomeric excess (ee).[2]

The Mechanism (Causality)

We utilize a Ruthenium-TsDPEN catalyst system.[1][2]

- Why ATH? Traditional hydride reductions (NaBH₄) yield racemates.[2] ATH uses a chiral ruthenium complex to transfer hydride from formic acid/TEA specifically to the Re or Si face of the ketone precursor (2-acetyl-6-methylpyridine). [1][2]
- Why Formic Acid? It serves as the hydrogen donor, avoiding high-pressure H₂ gas and specialized autoclaves.[1]

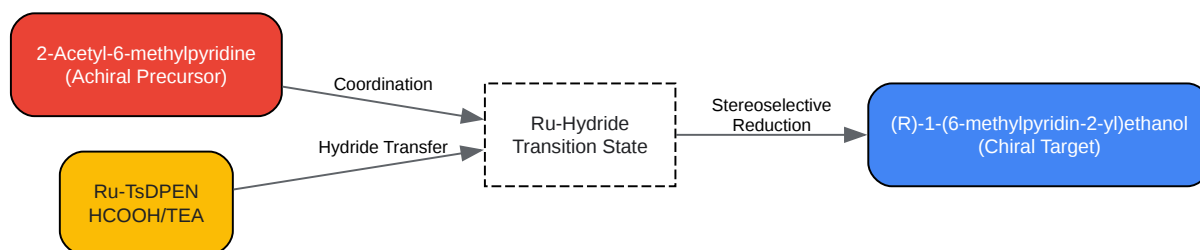
Protocol: Enantioselective Synthesis

Precursor: 2-Acetyl-6-methylpyridine.[1][2] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

Step-by-Step Methodology:

- Inertion: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (3 cycles). Reason: The Ru-hydride active species is oxygen-sensitive.[1][2]
- Charge: Add 2-acetyl-6-methylpyridine (1.0 eq) and Ru-catalyst (0.5 mol%).
- Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope).[2] Reason: This specific ratio ensures a constant pH and maximum reaction rate.[1]
- Reaction: Stir at 28°C for 14-24 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).
- Quench: Dilute with water and neutralize with sat. NaHCO₃.
- Extraction: Extract with DCM (3x). The product is moderately water-soluble; salting out (NaCl) improves yield.[1][2]
- Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 2: Mechanistic pathway for the Asymmetric Transfer Hydrogenation (ATH) of the ketone precursor.^{[1][2]}

Quality Control & Impurity Profiling

In a drug development context, "Trustworthiness" means anticipating failure modes.^{[1][2]}

Common Impurities^{[1][2]}

- 2-Acetyl-6-methylpyridine (Starting Material):
 - Detection: IR signal at ~1690 cm⁻¹ (C=O).^{[1][2]}
 - Removal: Scavenger resin (hydrazide functionalized) or column chromatography.^[2]
- Over-reduction (Ethyl-2-methylpyridine):
 - Cause: Rare in ATH, but possible in high-pressure Hydrogenation (Pd/C).^[2]
 - Detection: Loss of oxygen (Mass Spec: M+H 122).
- Water (Hygroscopicity):
 - Pyridine alcohols are hygroscopic.^{[1][2]}

- Impact: Water shifts the OH proton in NMR and interferes with organometallic coupling downstream.[2]
- Limit: <0.5% w/w (Karl Fischer titration).[2]

Storage Protocols

- Store under Argon at 2-8°C.
- Protect from light (pyridines can undergo slow N-oxide formation or photo-degradation).[1][2]

References

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- Wu, X., et al. (2005). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones. *Angewandte Chemie International Edition*, 44(22), 3407-3411.[2] (Protocol basis).

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Sources

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- 2. alpha-Methyl-2-pyridinemethanol | C₇H₉NO | CID 86784 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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